2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom . For example, the InChI code for (5-chloro-2-thienyl)acetic acid, a similar compound, is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9)
.
Chemical Reactions Analysis
The chemical reactions of thiophene-based compounds can vary widely depending on the specific compound and conditions. For example, 5-chlorothiophene-2-carbonylchloride, a potential genotoxic impurity in the drug rivaroxaban, can undergo hydrolysis and esterification reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .
Scientific Research Applications
Chlorogenic Acid: A Model for Compound Applications
Pharmacological Properties and Applications Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, is extensively studied for its diverse pharmacological properties. Its applications span antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. The compound has been shown to modulate lipid metabolism and glucose, indicating its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Chemistry and Structural Properties The exploration of thiophene analogs for potential carcinogenicity demonstrates the chemical versatility and the importance of structural modification in developing compounds with desired biological activities. Such studies help in understanding the relationships between structure and function, guiding the synthesis of novel compounds with improved pharmacological profiles (Ashby et al., 1978).
Nutraceutical and Food Additive Roles The dual role of chlorogenic acid as a nutraceutical and food additive emphasizes the compound's beneficial effects against metabolic syndrome, along with its antimicrobial properties useful for food preservation. This highlights the potential of similar compounds in enhancing food safety and health benefits (Santana-Gálvez et al., 2017).
Synthetic and Structural Advancements The synthesis and evaluation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones illustrate the importance of synthetic routes in discovering compounds with potential pharmacological activities. High-resolution spectroscopy and computational methods provide insights into the structural properties, influencing the development of compounds for specific applications (Issac & Tierney, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
The specific targets of a compound depend on its chemical structure and properties. Compounds with a thiophene ring, like this one, are often found in drugs and biologically active molecules, suggesting that they can interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. The compound could bind to a target protein and alter its function, leading to changes in cellular processes. The presence of the chloro and methyl groups could influence the compound’s binding affinity and specificity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a thiophene ring are involved in pathways related to inflammation, cancer, and microbial infections .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties are influenced by the compound’s chemical structure. For example, the presence of a carboxylic acid group could affect how the compound is absorbed and metabolized .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from killing microbial cells to reducing inflammation or slowing the growth of cancer cells .
Action Environment
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMVDFXUDAXHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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